molecular formula C27H24F3N3O3 B1676990 NBI-42902 CAS No. 352290-60-9

NBI-42902

Cat. No.: B1676990
CAS No.: 352290-60-9
M. Wt: 495.5 g/mol
InChI Key: CJUWBZDJMYYRDG-QFIPXVFZSA-N
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Description

NBI-42902 is a potent nonpeptide antagonist of the human gonadotropin-releasing hormone receptor. It is known for its high affinity binding to the receptor, making it a significant compound in the field of endocrinology. The compound has shown promise in suppressing serum luteinizing hormone concentrations, which is crucial for managing sex-steroid-dependent diseases such as prostate cancer and endometriosis .

Chemical Reactions Analysis

NBI-42902 undergoes various chemical reactions, including competitive inhibition of peptide radioligand binding to the human gonadotropin-releasing hormone receptor. It is a potent functional antagonist of gonadotropin-releasing hormone-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation . The major products formed from these reactions are typically the inhibited forms of the gonadotropin-releasing hormone receptor pathways.

Mechanism of Action

NBI-42902 exerts its effects by binding with high affinity to the human gonadotropin-releasing hormone receptor. This binding inhibits the receptor’s activation, leading to a suppression of the hypothalamic-pituitary-gonadal axis. The compound inhibits gonadotropin-releasing hormone-stimulated inositol phosphate accumulation, calcium flux, and ERK1/2 activation . This mechanism effectively reduces the levels of serum luteinizing hormone, which is crucial for managing conditions like prostate cancer and endometriosis .

Comparison with Similar Compounds

NBI-42902 is unique in its high affinity binding and potent antagonist activity compared to other similar compounds. For instance, Elagolix is another nonpeptide gonadotropin-releasing hormone antagonist that has entered clinical development. this compound exhibits better adsorption, pharmacokinetic parameters, and activity . Other similar compounds include cetrorelix and abarelix, which are peptide antagonists but are less potent inhibitors of radioligand binding compared to this compound .

Properties

IUPAC Name

3-[(2R)-2-amino-2-phenylethyl]-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-16-24(18-10-6-13-23(36-2)25(18)30)26(34)33(15-22(31)17-8-4-3-5-9-17)27(35)32(16)14-19-20(28)11-7-12-21(19)29/h3-13,22H,14-15,31H2,1-2H3/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUWBZDJMYYRDG-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)CC(C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(C(=O)N1CC2=C(C=CC=C2F)F)C[C@@H](C3=CC=CC=C3)N)C4=C(C(=CC=C4)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352290-60-9
Record name NBI-42902
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0352290609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-42902
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FWQ4MD98O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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